molecular formula C11H11N3O B1527335 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 1251257-46-1

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B1527335
CAS RN: 1251257-46-1
M. Wt: 201.22 g/mol
InChI Key: JKQNHXNRSWQPHW-UHFFFAOYSA-N
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Description

“2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are known for their diverse applications in various fields .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .

Scientific Research Applications

Synthesis of Diverse Substituted Anilines

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Pharmacological Applications

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Hypertension Medication

Azilsartan, a drug that contains the 1,2,4-oxadiazole ring, is applied for hypertension medication .

Parkinson’s Disease Therapy

Opicapone, another drug with the 1,2,4-oxadiazole ring, was approved as adjunctive therapy of Parkinson’s disease .

Cancer Therapy

Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Development of Energetic Materials

These heterocycles were utilized for the development of energetic materials .

Fluorescent Dyes and OLEDs

1,2,4-oxadiazoles have been used in the development of fluorescent dyes and OLEDs .

Anti-infective Agents

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

properties

IUPAC Name

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-9-4-2-1-3-8(9)10-13-11(15-14-10)7-5-6-7/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQNHXNRSWQPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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